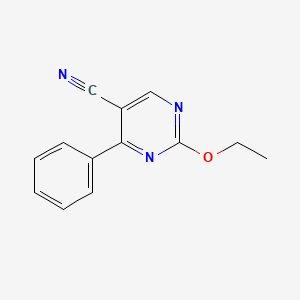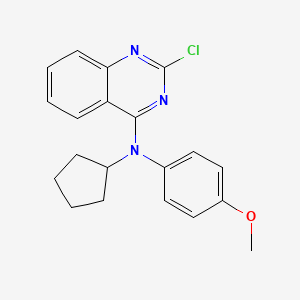
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with cyclopentylamine and 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学研究应用
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to cell signaling pathways and apoptosis (programmed cell death).
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Known for its potent anticancer activity.
2-Chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Exhibits significant biological activity, including antimicrobial properties.
2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine: Studied for its cytotoxic effects on cancer cells.
Uniqueness
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its cyclopentyl group can influence its binding affinity and selectivity towards molecular targets, potentially enhancing its therapeutic efficacy .
属性
CAS 编号 |
827030-74-0 |
|---|---|
分子式 |
C20H20ClN3O |
分子量 |
353.8 g/mol |
IUPAC 名称 |
2-chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H20ClN3O/c1-25-16-12-10-15(11-13-16)24(14-6-2-3-7-14)19-17-8-4-5-9-18(17)22-20(21)23-19/h4-5,8-14H,2-3,6-7H2,1H3 |
InChI 键 |
CAKHTCBSKZHLJN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2CCCC2)C3=NC(=NC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


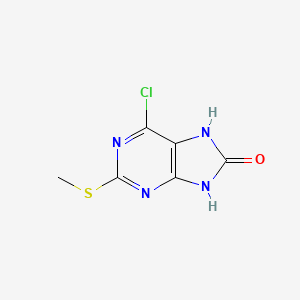
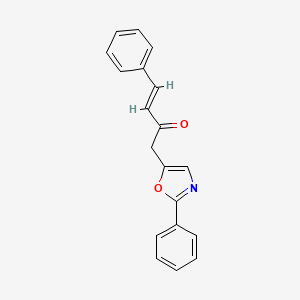
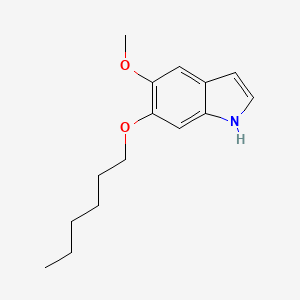
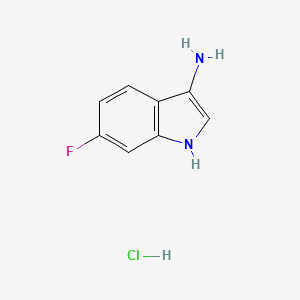
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
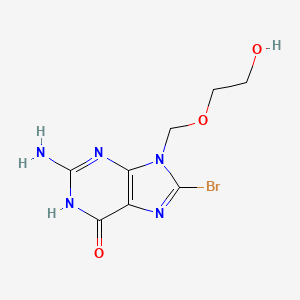
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
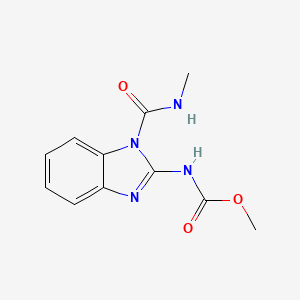
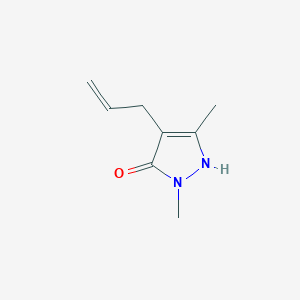
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
